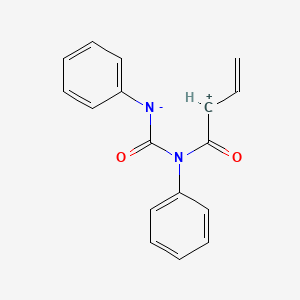![molecular formula C18H11BrN2O2 B14289141 2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol](/img/structure/B14289141.png)
2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol is a complex organic compound that features a quinazolin-4-ol core substituted with a 5-(4-bromophenyl)furan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol typically involves multi-step organic reactions. One common route starts with the preparation of 5-(4-bromophenyl)furan-2-carbaldehyde, which is then subjected to a series of reactions to introduce the quinazolin-4-ol moiety. Key steps may include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Furan Formation: Cyclization to form the furan ring.
Quinazolin-4-ol Synthesis: Formation of the quinazolin-4-ol core through condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a furan-2-carboxylic acid derivative, while substitution reactions can introduce various functional groups to the phenyl ring.
Applications De Recherche Scientifique
2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Bromophenyl)furan-2-carbaldehyde
- [5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride
- {[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride
Uniqueness
2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C18H11BrN2O2 |
|---|---|
Poids moléculaire |
367.2 g/mol |
Nom IUPAC |
2-[5-(4-bromophenyl)furan-2-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H11BrN2O2/c19-12-7-5-11(6-8-12)15-9-10-16(23-15)17-20-14-4-2-1-3-13(14)18(22)21-17/h1-10H,(H,20,21,22) |
Clé InChI |
SRYBIXPURMTCCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



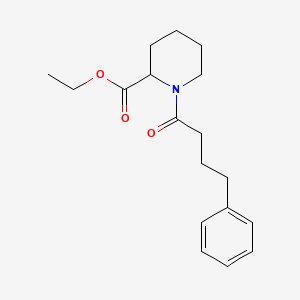
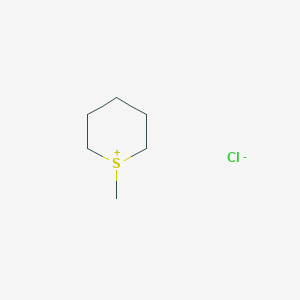
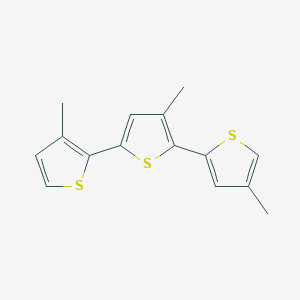
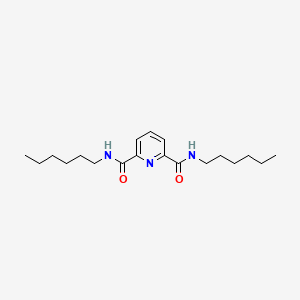
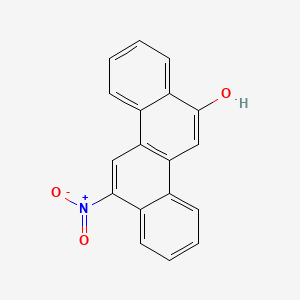

![2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289121.png)
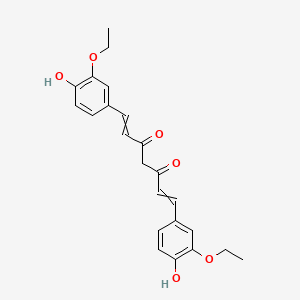
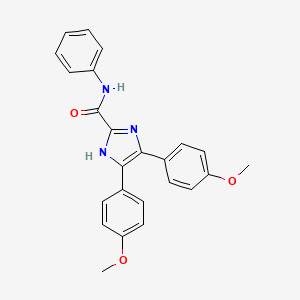
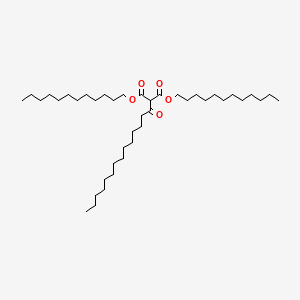
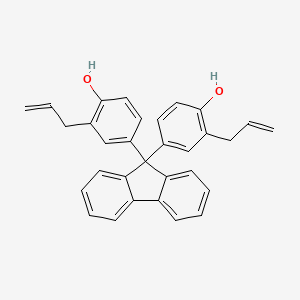
![3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol](/img/structure/B14289146.png)
